molecular formula C10H20O2 B1252795 1beta,3beta,4beta-p-Menthane-3,8-diol CAS No. 238748-68-0

1beta,3beta,4beta-p-Menthane-3,8-diol

Cat. No.: B1252795
CAS No.: 238748-68-0
M. Wt: 172.26 g/mol
InChI Key: LMXFTMYMHGYJEI-HRDYMLBCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1beta,3beta,4beta-p-Menthane-3,8-diol is a specific stereoisomer of p-menthane-3,8-diol (PMD), a natural alicyclic diol recognized for its significant research value in several fields . This compound is a chiral molecule, and the specific stereochemistry of the 1beta,3beta,4beta isomer can influence its physical interactions and biological activity, making it a point of interest for studies requiring defined molecular structures . Researchers utilize this compound primarily in the development and testing of insect repellent formulations. Studies have shown that PMD exhibits efficacy comparable to synthetic repellents like DEET, making it a critical material in entomology and public health research aimed at developing new vector control solutions . Beyond its repellent applications, 1beta,3beta,4beta-p-Menthane-3,8-diol is also investigated for its sensory properties. The compound is known to impart a pronounced cooling sensation, similar to menthol, and is used in studies related to topical formulations, transdermal absorption, and the development of personal care products where a cooling effect is desired . The synthesis of PMD, typically via the cyclization and hydration of citronellal, is a well-established process . Advanced synthetic methods employing phase transfer catalysts allow for better control over reaction by-products, contributing to the availability of high-purity material for research purposes . This product is provided For Research Use Only. It is strictly intended for laboratory research and is not approved for diagnostic, therapeutic, or personal use of any kind.

Properties

CAS No.

238748-68-0

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

(1R,2S,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol

InChI

InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3/t7-,8+,9-/m1/s1

InChI Key

LMXFTMYMHGYJEI-HRDYMLBCSA-N

SMILES

CC1CCC(C(C1)O)C(C)(C)O

Isomeric SMILES

C[C@@H]1CC[C@@H]([C@@H](C1)O)C(C)(C)O

Canonical SMILES

CC1CCC(C(C1)O)C(C)(C)O

Origin of Product

United States

Scientific Research Applications

Efficacy as an Insect Repellent

Para-Menthane-3,8-diol has been recognized for its effectiveness as an insect repellent. Studies have shown that PMD can reduce mosquito biting by 90–95% for durations of 6 to 8 hours, comparable to the widely used repellent DEET . The active ingredient in PMD is derived from citronellal through a specific synthesis process that enhances its efficacy and purity .

Case Study: Comparative Efficacy

A study conducted by Trigg and Hill demonstrated that PMD is a potent repellent against various mosquito species. The research highlighted its effectiveness in field tests, establishing PMD as a viable alternative to synthetic repellents .

Repellent Duration of Efficacy Biting Reduction (%)
PMD6-8 hours90-95
DEETVaries90-95

Safety Profile

Safety evaluations have indicated that PMD does not exhibit mutagenic properties at tested doses . This safety profile enhances its appeal for inclusion in consumer products.

Skin Care Products

Due to its moisturizing properties and pleasant scent, para-Menthane-3,8-diol is increasingly used in cosmetic formulations. It acts as a skin-conditioning agent and fragrance component in lotions and creams.

Market Trends

The demand for natural ingredients in cosmetics has propelled the use of PMD. It is often marketed as a natural alternative to synthetic chemicals, appealing to health-conscious consumers.

Antimicrobial Properties

Research has indicated that para-Menthane-3,8-diol possesses antimicrobial properties. It has been studied for its potential use in treating infections caused by resistant bacterial strains .

Case Study: Antimicrobial Activity

A study published in the Chemistry & Biology Interface journal explored the antimicrobial effects of PMD against various pathogens. The findings suggested significant activity against both bacterial and fungal strains, indicating its potential as an active pharmaceutical ingredient .

Neuroprotective Potential

Emerging research suggests that compounds similar to PMD may have neuroprotective effects. This potential has garnered interest for applications in treating neurodegenerative diseases like Alzheimer's disease .

Preparation Methods

Lignin-Derived Carbon Catalysts

A sulfonated lignin-derived carbon catalyst demonstrated 63.2% cis-PMD selectivity at 95.6% purity (). The porous carbon structure facilitates citronellal adsorption, while sulfonic acid groups provide Brønsted acidity comparable to dilute sulfuric acid.

Solid Acid and Phase Transfer Catalysts

The Chinese patent CN103193598A discloses a solid acid catalyst (e.g., zeolite H-beta) combined with a phase transfer agent (e.g., tetrabutylammonium bromide), achieving 70–75% cis-PMD yield at 50°C (). This system reduces energy consumption and enables catalyst reuse.

Solvent Extraction and Crystallization

Isolation of 1β,3β,4β-PMD from the cis/trans mixture relies on differential solubility in aliphatic hydrocarbons.

Protocol ():

  • Extraction: Post-reaction, the crude mixture is extracted with n-heptane (C7), which preferentially dissolves PMD over polar byproducts.

  • Crystallization: Cooling the heptane extract to −50°C precipitates PMD crystals with 99% purity. The cis/trans ratio (64.9:35.1) remains consistent during this step, necessitating further stereochemical resolution.

Solvent Selection:

SolventCarbon NumberMelting Point (°C)PMD Recovery (%)
n-Pentane5−12972
n-Hexane6−9585
n-Heptane7−9195
n-Octane8−5788

n-Heptane optimizes recovery due to its low polarity and suitable melting range ().

Stereochemical Resolution of 1β,3β,4β-PMD

The 1β,3β,4β configuration arises from specific crystallization conditions.

Low-Temperature Programmed Crystallization

Cooling the PMD-enriched heptane solution to −70°C induces selective crystallization of the 1β,3β,4β isomer, which exhibits lower solubility than its diastereomers (). Sequential recrystallization at incrementally lower temperatures enhances enantiomeric excess (e.e.) to >98%.

Chromatographic Separation

Preparative HPLC using a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves 1β,3β,4β-PMD from cis/trans mixtures, albeit with higher operational costs ( ).

Q & A

Q. What are the established synthetic protocols for 1β,3β,4β-p-Menthane-3,8-diol (PMD) in academic research?

PMD is synthesized via acid-catalyzed cyclization of citronellal. A representative method involves reacting citronellal with dilute sulfuric acid (0.3% v/v) at 100°C for 4 hours, followed by neutralization with NaHCO₃ and recrystallization in n-hexane at −18°C, achieving a 96% yield. Polymer-supported scandium triflate catalysts are also used for solvent-free synthesis of PMD derivatives .

Q. What standardized methodologies assess PMD’s repellent efficacy against target insects?

Efficacy is evaluated through field trials measuring protection time (hours) against mosquitoes, biting flies, and gnats. Protocols require comparative studies with controls (e.g., DEET) and adherence to EPA guidelines for repellent testing. For conditional registration, at least one field study must demonstrate efficacy against non-mosquito species .

Q. Which analytical techniques validate PMD’s structural integrity and purity?

¹H NMR is used to confirm stereochemistry and purity. Recrystallization in n-hexane ensures minimal impurities, while gas chromatography-mass spectrometry (GC-MS) quantifies isomer ratios (cis/trans) in synthetic batches .

Q. How are acute dermal toxicity studies designed for PMD in mammalian models?

Studies follow OECD Guideline 434, applying PMD to shaved rodent skin at concentrations up to 1,000 mg/kg. Endpoints include erythema, edema, and histopathology of kidneys, with a 14-day observation period. No adverse effects are reported except transient eye irritation .

Q. What regulatory data gaps exist in PMD’s environmental risk profile?

Conditional registration under FIFRA requires additional efficacy data for gnats and biting flies. While environmental toxicity is deemed low, long-term ecotoxicological studies on aquatic invertebrates are limited .

Advanced Research Questions

Q. How do isomer ratios (cis/trans) influence PMD’s repellent activity?

Isomer-specific activity is tested via bioassays with purified fractions. The cis isomer shows higher volatility and shorter protection time, while the trans isomer provides prolonged efficacy. Synergistic effects are observed in mixed-isomer formulations .

Q. What mechanistic models explain PMD’s non-toxic repellency in insects?

PMD disrupts insect olfactory receptors (e.g., Orco co-receptor in mosquitoes) via competitive inhibition, reducing host-seeking behavior. Electrophysiological studies (e.g., single-sensillum recordings) confirm reduced response to human odorants .

Q. How can solvent-free synthesis of PMD derivatives be optimized for green chemistry applications?

Polymer-supported catalysts (e.g., Sc(OTf)₃) enable acylation without solvents, reducing waste. Reaction parameters (temperature, catalyst loading) are optimized via response surface methodology (RSM) to maximize diester yields .

Q. What strategies resolve contradictions in PMD’s genotoxicity data?

Discrepancies between in vitro (Ames test negative) and in vivo (potential DNA damage) studies are addressed using comet assays on human keratinocytes and follow-up micronucleus tests in rodents. Dose-dependent thresholds are established to clarify risk .

Q. How do computational models predict PMD’s interaction with insect odorant-binding proteins (OBPs)?

Molecular docking simulations (e.g., AutoDock Vina) model PMD’s binding affinity to OBPs. Comparative analysis with DEET reveals PMD’s higher steric hindrance, explaining its species-specific repellency .

Contradictions and Research Gaps

  • Genetic Toxicity: While EPA-accepted mutagenicity studies are negative, Canadian reports cite potential DNA damage in vitro .
  • Efficacy Data: Conditional registration highlights insufficient field data for non-mosquito species (e.g., gnats) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1beta,3beta,4beta-p-Menthane-3,8-diol
Reactant of Route 2
1beta,3beta,4beta-p-Menthane-3,8-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.